molecular formula C9H12N2O4 B14008946 5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid CAS No. 4114-00-5

5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid

Katalognummer: B14008946
CAS-Nummer: 4114-00-5
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: DWWSFKHIIGUHSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

The synthesis of 5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid typically involves multiple steps. One common synthetic route includes the reaction of a suitable pyrimidine derivative with a pentanoic acid derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-(2,4-Dioxopyrimidin-1-yl)pentanoic acid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

4114-00-5

Molekularformel

C9H12N2O4

Molekulargewicht

212.20 g/mol

IUPAC-Name

5-(2,4-dioxopyrimidin-1-yl)pentanoic acid

InChI

InChI=1S/C9H12N2O4/c12-7-4-6-11(9(15)10-7)5-2-1-3-8(13)14/h4,6H,1-3,5H2,(H,13,14)(H,10,12,15)

InChI-Schlüssel

DWWSFKHIIGUHSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)NC1=O)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.